BenchChemオンラインストアへようこそ!

5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Organic synthesis Medicinal chemistry Nucleophilic substitution

5-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic building block belonging to the class of N-alkyl-3-thienylpyrazoles. Its core features a pyrazole ring substituted at N1 with an isobutyl group, at C3 with a thiophen-2-yl moiety, and at C5 with a chloromethyl handle.

Molecular Formula C12H15ClN2S
Molecular Weight 254.78 g/mol
CAS No. 2092798-46-2
Cat. No. B1481542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
CAS2092798-46-2
Molecular FormulaC12H15ClN2S
Molecular Weight254.78 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC(=N1)C2=CC=CS2)CCl
InChIInChI=1S/C12H15ClN2S/c1-9(2)8-15-10(7-13)6-11(14-15)12-4-3-5-16-12/h3-6,9H,7-8H2,1-2H3
InChIKeyLBYKYCFJMNDPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 2092798-46-2): Procurement-Relevant Structural & Physicochemical Profile


5-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic building block belonging to the class of N-alkyl-3-thienylpyrazoles. Its core features a pyrazole ring substituted at N1 with an isobutyl group, at C3 with a thiophen-2-yl moiety, and at C5 with a chloromethyl handle [1]. Computed descriptors include a molecular weight of 254.78 g/mol, an XLogP3 of 3.3, a topological polar surface area (TPSA) of 46.1 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and four rotatable bonds, positioning it squarely within lead-like chemical space for fragment elaboration [1].

Why In-Class Analogs of 5-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole Cannot Be Assumed Interchangeable


Despite sharing the C₁₂H₁₅ClN₂S formula with its regioisomeric counterpart, simple substitution of this 5-chloromethyl derivative by the 4-chloromethyl analog (CAS 2090941-07-2) or the bromomethyl variant (CAS 2090848-37-4) carries quantifiable risk. The position of the chloromethyl group on the pyrazole ring dictates the electrophilic reactivity hierarchy (5 > 3 > 4) that governs nucleophilic displacement rates in downstream derivatization [1]. Furthermore, the thiophen-2-yl versus phenyl or thiophen-3-yl substitution modulates lipophilicity and π-stacking potential, parameters that directly influence both synthetic intermediate handling and any biological screening outcomes. These differences are non-trivial and require evidence-based selection.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole vs. Closest Analogs


Regioisomeric Reactivity Advantage: 5-Chloromethyl Substitution Outperforms 4-Chloromethyl in Nucleophilic Displacement Potential

The reactivity of halogen-substituted pyrazoles toward nucleophiles follows the established order 5-position > 3-position > 4-position, as documented in the Science of Synthesis compendium [1]. Consequently, 5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is predicted to undergo nucleophilic substitution more readily than its 4-(chloromethyl) regioisomer (CAS 2090941-07-2), which shares identical molecular weight (254.78 g/mol), XLogP3 (3.3), and TPSA (46.1 Ų) [2] but places the electrophilic center at the less-activated C4 position of the pyrazole ring. This reactivity differential is critical for applications requiring efficient derivatization under mild conditions.

Organic synthesis Medicinal chemistry Nucleophilic substitution Pyrazole functionalization

Controlled Electrophilicity: Chloromethyl vs. Bromomethyl Leaving-Group Differentiation

The chloromethyl group in the target compound provides a less reactive electrophilic center compared to the bromomethyl group present in the direct analog 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole (CAS 2090848-37-4, MW = 299.23 g/mol) . Chloride is a demonstrably poorer leaving group than bromide in SN2 reactions, with typical relative rate enhancements (k_Br/k_Cl) ranging from 10³ to 10⁴ under comparable conditions for benzylic and allylic substrates [1]. This translates into superior chemoselectivity for the chloromethyl derivative, minimizing competing side reactions and over-alkylation during multi-step synthetic sequences.

Synthetic methodology Reaction optimization Chemoselectivity Building block selection

Lipophilicity and Electronic Profile: Thiophen-2-yl vs. Phenyl Substitution at C3

Replacement of the thiophen-2-yl ring at C3 with a phenyl group—as in the analog 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole (CAS 2098104-00-6, MW = 250.73 g/mol for the pyrazine variant) —alters both lipophilicity and electronic character. The target compound's computed XLogP3 of 3.3 and TPSA of 46.1 Ų [1] reflect the polarizable sulfur atom and the electron-rich thiophene ring. The thiophen-2-yl moiety offers enhanced π-stacking potential and distinct hydrogen-bond acceptor capacity (sulfur as a weak HBA) compared to phenyl, which can translate into differentiated binding poses in biological targets as observed in pyrazole–thiophene hybrid kinase inhibitor series [2].

Drug design Physicochemical properties SAR Lipophilicity optimization

Biological Potential: Pyrazole–Thiophene Hybrid Scaffold Yields Sub-Micromolar Anticancer Activity in Structurally Related Series

Although no direct bioactivity data are publicly available for 5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole itself, a closely related series of pyrazole–thiophene hybrids was recently reported to exhibit potent anticancer activity. The most active derivative (compound 2) showed IC₅₀ values of 6.57 µM against MCF-7 breast cancer cells and 8.86 µM against HepG2 hepatocellular carcinoma cells, with wild-type EGFR inhibition at IC₅₀ = 16.25 µg/mL and T790M mutant EGFR at 17.8 µg/mL [1]. Compound 8 emerged as a selective VEGFR-2 inhibitor (IC₅₀ = 35.85 µg/mL). These data establish the pyrazole–thiophene core as a validated pharmacophore for multi-kinase targeting, and the chloromethyl handle in the target compound provides a reactive anchor point for installing substituents (e.g., amines, thiols) that could modulate potency and selectivity based on this proven scaffold.

Anticancer Kinase inhibition EGFR VEGFR-2 Cytotoxicity

Synthetic Tractability: Dual Reactive Sites Enable Orthogonal Derivatization Strategies

The target compound presents two chemically distinct reactive loci: (i) the chloromethyl group at C5, susceptible to nucleophilic displacement (SN2), and (ii) the thiophene ring, capable of electrophilic aromatic substitution (e.g., halogenation, nitration) or metal-catalyzed cross-coupling at the C5' position. This orthogonal reactivity profile differentiates it from the alcohol analog (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol (CAS 2098104-96-0, MW = 236.34 g/mol) , which requires pre-activation (e.g., tosylation or Mitsunobu conditions) before nucleophilic substitution, adding synthetic steps and reducing atom economy. The chloromethyl group is intrinsically electrophilic and can directly react with amines, thiols, or azide nucleophiles under mild, neutral conditions without additional activation [1].

Organic synthesis Click chemistry Sequential functionalization Fragment-based drug discovery

Recommended Application Scenarios for 5-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole Based on Differentiated Evidence


Kinase-Focused Fragment Elaboration and Targeted Covalent Inhibitor Design

Leveraging the validated pyrazole–thiophene pharmacophore demonstrated in the EGFR/VEGFR-2 multi-kinase inhibitor series (IC₅₀ values of 6.57–8.86 µM in MCF-7 and HepG2 cells) [1], this chloromethyl building block can serve as a versatile core for fragment-based drug discovery. The electrophilic C5 chloromethyl group permits direct conjugation with amine-containing warheads or linker moieties for generating targeted covalent inhibitor (TCI) candidates, while the thiophene ring offers additional vectors for structural diversification. The compound's XLogP3 of 3.3 and TPSA of 46.1 Ų situate it within favorable property space for CNS-penetrant or orally bioavailable lead optimization [2].

Chemoselective Library Synthesis via Orthogonal Functionalization

For high-throughput chemistry groups generating screening libraries, the orthogonal reactivity of the chloromethyl handle (nucleophilic substitution) and the thiophene ring (electrophilic substitution or cross-coupling) enables sequential, protecting-group-free diversification [3]. The superior electrophilicity of the 5-chloromethyl position relative to the 4-substituted regioisomer [4] translates to faster reaction kinetics and higher conversion rates under parallel synthesis conditions, increasing library output per unit time.

Agrochemical Intermediate with Controlled Reactivity for Pro-Herbicide or Pro-Fungicide Conjugates

The thiophene–pyrazole scaffold is a recurring motif in agrochemical active ingredients. The chloromethyl group's moderated electrophilicity, compared to bromomethyl analogs [5], provides a safer handling profile and more predictable conjugation chemistry for preparing pro-pesticide candidates. The isobutyl N-substituent enhances lipophilicity (XLogP3 = 3.3) [2], potentially improving cuticular penetration in foliar applications, while the thiophene sulfur may contribute to target-site binding in fungal CYP51 or plant enzyme targets based on class-level SAR.

Comparative Physicochemical Screening: Thiophene-Containing vs. Phenyl-Containing Analog Series

For medicinal chemistry teams exploring heterocycle scanning at the C3 position, the target compound serves as the thiophene-2-yl benchmark. Its computed XLogP3 of 3.3 [2] differentiates it from the anticipated more lipophilic phenyl analog (estimated ΔXLogP3 ≈ +0.5 to +1.0). Incorporating this compound into a matched molecular pair analysis alongside the phenyl congener can deconvolute the contributions of lipophilicity, π-stacking, and sulfur-mediated polar interactions to target binding and ADME properties, guiding rational scaffold optimization.

Quote Request

Request a Quote for 5-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.